molecular formula C21H15N3O4S B3670418 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3670418
M. Wt: 405.4 g/mol
InChI Key: ODNVKILURWDVKF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole moiety, which is known for its diverse biological activities, and a nitrobenzamide group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-28-18-10-9-13(12-17(18)24(26)27)20(25)22-15-6-4-5-14(11-15)21-23-16-7-2-3-8-19(16)29-21/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNVKILURWDVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then coupled with 3-nitro-4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Major Products

    Reduction: Formation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The nitro group can undergo bioreduction to form reactive intermediates that can induce cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.

    N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromonicotinamide: Exhibits similar structural features but with a bromine substituent that alters its reactivity and biological activity.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is unique due to the combination of the benzothiazole and nitrobenzamide moieties, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
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N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

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